Boc-cys(tacm)-OH cha

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

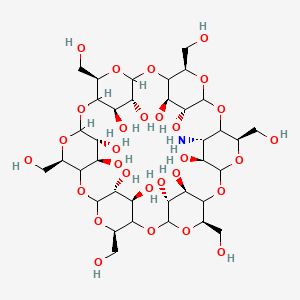

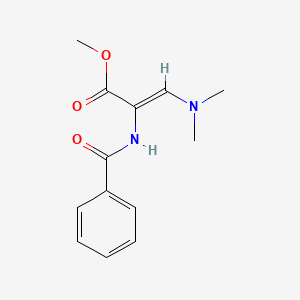

“Boc-cys(tacm)-OH cha” is a cysteine derivative with a protecting group. Protecting groups are used in peptide and protein science to prevent certain reactions from happening until a later stage in the synthesis process . The “Boc” part stands for tert-butyloxycarbonyl, which is a common protecting group for amines. The “Cys” part refers to cysteine, an amino acid. The “tacm” and “OH cha” parts are not clear from the available information.

Synthesis Analysis

Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .Chemical Reactions Analysis

The chemical reactions involving “Boc-cys(tacm)-OH cha” would likely involve the addition or removal of the Boc protecting group. This can be done under certain conditions, such as the use of acid or base .科学的研究の応用

p-Nitrobenzyl Protection for Cysteine and Selenocysteine : This study evaluated the stability of various protecting groups, including the trimethylacetamidomethyl (Tacm) group, during peptide synthesis. It found that certain groups, like Tacm, were unstable under certain conditions, leading to the development of alternative protection methods (Muttenthaler et al., 2010).

A New Thiol Protecting Trimethylacetamidomethyl Group : This research introduced the S-trimethylacetamidomethyl-cysteine [Cys(Tacm)], which proved stable under acidic and alkaline conditions, and was successfully applied in the synthesis of a porcine brain natriuretic peptide (Kiso et al., 1989).

Trimethylacetamidomethyl (Tacm) Group as a New Protecting Group for Cysteine : This study detailed the preparation of S-Trimethylacetamidomethyl-L-cysteine [Cys(Tacm)] and found it to be stable to harsh conditions, highlighting its potential as a protective group in peptide synthesis (Kiso et al., 1990).

Syntheses of Natriuretic Peptides Using a New S-Protecting Group : This paper described the synthesis of natriuretic peptides using the S-trimethylacetamidomethyl (Tacm) group, underlining its utility in protecting the thiol function of cysteine during peptide synthesis (Kiso et al., 1994).

将来の方向性

特性

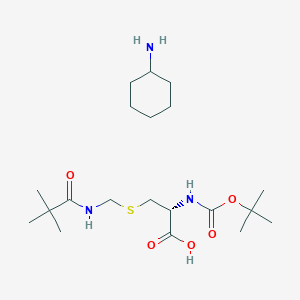

IUPAC Name |

cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

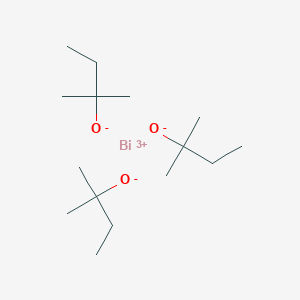

InChI |

InChI=1S/C14H26N2O5S.C6H13N/c1-13(2,3)11(19)15-8-22-7-9(10(17)18)16-12(20)21-14(4,5)6;7-6-4-2-1-3-5-6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);6H,1-5,7H2/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXQHQWCEUFDKS-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

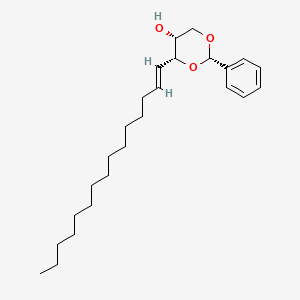

Canonical SMILES |

CC(C)(C)C(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)NCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium](/img/structure/B1142443.png)